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Cat. No.: B143236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-N-Methylpseudoephedrine, with the IUPAC name (1S,2S)-2-(dimethylamino)-1-

phenylpropan-1-ol, is a sympathomimetic amine belonging to the phenethylamine and

amphetamine chemical classes.[1][2] It is the N-methylated derivative of pseudoephedrine and

a diastereomer of N-methylephedrine.[2] Found naturally in plants of the Ephedra genus, this

compound is of significant interest in medicinal chemistry and organic synthesis due to its

stimulant properties and action on adrenergic receptors.[3] Its specific stereochemistry, the

(1S,2S) configuration, is crucial in defining its distinct physical, chemical, and biological

properties.[3]

This technical guide provides a comprehensive overview of the core physical properties of (+)-
N-Methylpseudoephedrine, detailed experimental protocols for their determination, and

visualizations of key logical and biological pathways.

Core Physical and Chemical Properties
The physical characteristics of (+)-N-Methylpseudoephedrine are summarized below. These

properties are fundamental for its handling, formulation, and analysis.
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Property Value

Appearance White to off-white crystalline powder or solid.

Molecular Formula C₁₁H₁₇NO

Molecular Weight 179.26 g/mol [1]

Melting Point 29-31 °C[2]

Boiling Point 145 °C (at 24 mmHg)

Solubility

Soluble in water and ethanol; slightly soluble in

chloroform, ethyl acetate, and methanol;

insoluble in non-polar solvents.

Density ~1.009 g/cm³

Specific Optical Rotation

The dextrorotatory nature is indicated by the "

(+)" prefix, but a specific experimental value was

not found in the surveyed literature.[3]

Partition Coefficient (LogP) 1.7[1][4]

pKa (Predicted) 13.88 ± 0.20

Flash Point > 110 °C (> 230 °F)

Spectroscopic Data Summary
Spectroscopic analysis is critical for the structural elucidation and identification of (+)-N-
Methylpseudoephedrine.

¹H-NMR: In ¹H-NMR spectroscopy, the methine proton (-CH(OH)-) provides a characteristic

signal. For methylpseudoephedrine, this signal appears as a doublet at approximately δ 4.19

ppm (J = 6.4 Hz), which is well-separated from the corresponding signals of its

stereoisomers like methylephedrine (δ 4.96 ppm).

Mass Spectrometry (MS): In electron ionization mass spectrometry, (+)-N-
Methylpseudoephedrine exhibits a characteristic fragmentation pattern. The protonated

molecule [M+H]⁺ is observed at m/z 180. The base peak is typically observed at m/z 72,
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resulting from alpha-cleavage adjacent to the nitrogen atom. Other significant fragment ions

can be observed at m/z 162, 147, 117, 105, and 77.[1]

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands

corresponding to its functional groups. These include a broad band for the O-H stretch of the

hydroxyl group, C-H stretching for the alkyl and aromatic groups, and C-N stretching for the

amine group.[1]

Stereochemical Relationships
The biological activity and physical properties of ephedrine alkaloids are highly dependent on

their stereochemistry. (+)-N-Methylpseudoephedrine belongs to the threo diastereomeric

family, distinguishing it from the erythro configuration of the ephedrine series.

(1S,2S)-(+)-Pseudoephedrine (1S,2S)-(+)-N-Methylpseudoephedrine

N-Methylation

(1R,2S)-(-)-Ephedrine

(1R,2S)-N-Methylephedrine

DiastereomersN-Methylation

Click to download full resolution via product page

Caption: Stereochemical relationship of (+)-N-Methylpseudoephedrine.

Experimental Protocols
Melting Point Determination
This protocol outlines the capillary method for determining the melting point range of a solid

crystalline substance.
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Start

Sample Preparation:
- Dry the crystalline sample.
- Finely powder the sample.

- Pack into a capillary tube (2-3 mm height).

Apparatus Setup:
- Place capillary in Mel-Temp apparatus.

- Set starting temperature ~15-20°C below
  the expected melting point.

Rapid Heating:
- Heat rapidly to ~10-15°C below

  the expected melting point.

Slow Heating:
- Reduce heating rate to 1-2°C per minute.

Observation:
- Record T1: Temperature at which the

  first liquid droplet appears.
- Record T2: Temperature at which the

  entire sample becomes liquid.

Result:
Report the melting point as a range (T1 - T2).

End

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.
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Methodology:

Sample Preparation: A small amount of the dry (+)-N-Methylpseudoephedrine powder is

loaded into a glass capillary tube, which is sealed at one end. The sample is packed down to

a height of 2-3 mm by tapping the tube.

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or a

Thiele tube with an oil bath).

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below its

expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per

minute to ensure thermal equilibrium.

Observation: The temperature at which the first drop of liquid appears (T1) and the

temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.

Reporting: The melting point is reported as the range from T1 to T2. A narrow range (e.g.,

0.5-1.0°C) is indicative of a pure substance.

Solubility Determination
This protocol provides a qualitative and semi-quantitative method for assessing the solubility of

a compound in various solvents.
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Start

Weigh Sample:
Accurately weigh a small amount
of the compound (e.g., 10-20 mg).

Solvent Addition:
- Place sample in a test tube.

- Add a measured volume of solvent
  (e.g., 1 mL) in small portions.

Mixing:
Agitate the mixture vigorously

(e.g., vortex) for a set time (e.g., 1-2 min)
at a controlled temperature.

Observation:
Visually inspect for undissolved solid.

Is the solution clear?

Decision

Classify as Soluble

Yes

Classify as Insoluble or Sparingly Soluble

No

End

Click to download full resolution via product page

Caption: General Workflow for Solubility Testing.
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Methodology:

Preparation: A predetermined mass of (+)-N-Methylpseudoephedrine (e.g., 20 mg) is

placed into a clean test tube or vial.

Solvent Addition: A specific volume of the chosen solvent (e.g., water, ethanol, chloroform) is

added incrementally to the test tube.

Agitation: After each addition, the tube is sealed and vigorously agitated (e.g., using a vortex

mixer) for a consistent period (e.g., 1-2 minutes) to facilitate dissolution. The temperature

should be controlled and recorded.

Observation: The mixture is visually inspected against a contrasting background to

determine if the solid has completely dissolved.

Classification: The solubility is classified based on the amount of solvent required to dissolve

the sample. Terms such as "soluble," "sparingly soluble," or "insoluble" are used. For

quantitative analysis, the concentration of the resulting saturated solution can be determined

using techniques like HPLC or UV-Vis spectroscopy.

Specific Rotation Determination
This protocol describes the use of a polarimeter to measure the specific rotation of an optically

active compound in solution.
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Start

Prepare Solution:
- Accurately weigh the compound.

- Dissolve in a precise volume of solvent
  (e.g., in a 10 mL volumetric flask).

- Calculate concentration (c) in g/mL.

Calibrate Polarimeter:
- Fill polarimeter tube with pure solvent.

- Zero the instrument.

Load Sample:
- Rinse and fill the tube with the prepared solution.

- Ensure no air bubbles are present.

Measure Rotation:
- Place tube in the polarimeter.

- Rotate the analyzer to find the point of
  minimum/equal brightness.

- Record the observed rotation (α_obs).

Calculate Specific Rotation:
[α] = α_obs / (l * c)

where l = path length (dm) and
c = concentration (g/mL).

End

Click to download full resolution via product page

Caption: Workflow for Specific Rotation Measurement.
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Methodology:

Solution Preparation: A solution of (+)-N-Methylpseudoephedrine is prepared by accurately

weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., ethanol)

using a volumetric flask. The concentration (c) in g/mL is calculated.

Instrument Calibration: A polarimeter is turned on and allowed to stabilize. A polarimeter tube

is filled with the pure solvent, and the instrument is calibrated to a zero reading.

Sample Measurement: The polarimeter tube is rinsed and then filled with the prepared

sample solution, ensuring no air bubbles are trapped. The tube is placed in the instrument.

Data Acquisition: The analyzer is rotated until the light intensity observed through the

eyepiece is at a minimum or, in a half-shade polarimeter, until both halves of the field of view

are equally illuminated. The observed angle of rotation (α_obs) is recorded.

Calculation: The specific rotation [α] is calculated using the Biot's law formula: [α] = α_obs / (l

× c), where 'l' is the path length of the polarimeter tube in decimeters (dm) and 'c' is the

concentration of the solution in g/mL. The temperature and wavelength of light (typically the

sodium D-line, 589 nm) must also be reported.

Biological Context: Adrenergic Receptor Signaling
(+)-N-Methylpseudoephedrine functions as an agonist at adrenergic receptors, which are G-

protein coupled receptors (GPCRs). Its sympathomimetic effects are mediated through the

activation of downstream signaling cascades. The diagram below illustrates a generalized

pathway for β-adrenergic receptor signaling.
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Caption: Canonical β-Adrenergic Receptor Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

